molecular formula C13H11ClN2O2 B14915669 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B14915669
M. Wt: 262.69 g/mol
InChI Key: KDLFEDQUSPQSTA-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H11ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with pyridin-2-ylmethylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve high-yielding and eco-friendly processes. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst . This method is advantageous due to its simplicity, low reaction times, and the use of recoverable catalysts.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H11ClN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18)

InChI Key

KDLFEDQUSPQSTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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